REACTION_CXSMILES
|
[CH3:1][S:2]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])=[O:3].FC(F)(F)C([NH2:18])=O.[O-2].[Mg+2].C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>ClCCl.CC([O-])=O.CC([O-])=O.CC([O-])=O.CC([O-])=O.[Rh+2].[Rh+2]>[CH3:1][S:2]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])(=[NH:18])=[O:3] |f:2.3,4.5.6,7.8.9,11.12.13.14.15.16|
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Name
|
|
Quantity
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3.23 g
|
Type
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reactant
|
Smiles
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CS(=O)C=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
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3.69 g
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Type
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reactant
|
Smiles
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FC(C(=O)N)(F)F
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Name
|
|
Quantity
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1.97 g
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Type
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reactant
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Smiles
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[O-2].[Mg+2]
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Name
|
|
Quantity
|
7.88 g
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Type
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reactant
|
Smiles
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C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
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Name
|
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Quantity
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150 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
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rhodium(II) acetate dimer
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Quantity
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0.18 g
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Type
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catalyst
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Smiles
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CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]
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Name
|
|
Quantity
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6.76 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture stirred at room temperature for 12 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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FILTRATION
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Details
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past filter agent (Celite)
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Type
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WASH
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Details
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rinsed with chloroform, and rotary evaporated
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Type
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DISSOLUTION
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Details
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The sample was dissolved in EtOAc
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Type
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WASH
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Details
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washed with brine/dilute HCl, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with anhydrous Na2SO4 and rotary evaporated
|
Type
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DISSOLUTION
|
Details
|
The yellow-orange oil was dissolved in 60 ml MeOH
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Type
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CUSTOM
|
Details
|
The MeOH filtrate was decanted from the solids, which
|
Type
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WASH
|
Details
|
were then rinsed with MeOH and EtOAc
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Type
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ADDITION
|
Details
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the aqueous layer diluted
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Type
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ADDITION
|
Details
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by adding H2O
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Type
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WASH
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Details
|
The aqueous layer was washed with 30% EtOAc in hexane
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Type
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EXTRACTION
|
Details
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The aqueous layer was extracted with CHCl3
|
Type
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WASH
|
Details
|
the combined CHCl3 layers washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=N)C=1C=C(C(=O)OC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.58 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |